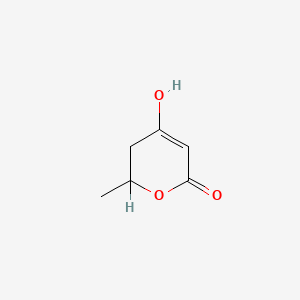
5,6-Dihydro-4-hydroxy-6-methyl-2H-pyran-2-one
Cat. No. B3028800
Key on ui cas rn:
33177-29-6
M. Wt: 128.13
InChI Key: PXNRZJNTMDCHFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04912100
Procedure details


To a solution of 20.0 g (0.16 mole) of 4-hydroxy-6-methyl-2-pyrone in 250 ml of methanol was added 1.0 g of 5% palladium on carbon as the hydrogenation catalyst. Hydrogenation was carried out at room temperature under a pressure of 20 kg/cm2 for 7 hours. The catalyst was removed by filtration and the solvent was removed by evaporation under a reduced pressure. The precipitated crystal was recovered by filtration and recrystallized from ethanol to obtain 14.8 g (yield: 73%) of 4-hydroxy-5,6-dihydro-6-methyl-2-pyrone in the form of a crystal, m.p. 103°-104° C.



Yield
73%
Identifiers


|
REACTION_CXSMILES
|
[OH:1][C:2]1[CH:7]=[C:6]([CH3:8])[O:5][C:4](=[O:9])[CH:3]=1>CO.[Pd]>[OH:1][C:2]1[CH2:7][CH:6]([CH3:8])[O:5][C:4](=[O:9])[CH:3]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
20 g
|
|
Type
|
reactant
|
|
Smiles
|
OC1=CC(OC(=C1)C)=O
|
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The catalyst was removed by filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent was removed by evaporation under a reduced pressure
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The precipitated crystal was recovered by filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
recrystallized from ethanol
|
Outcomes


Product
Details
Reaction Time |
7 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC1=CC(OC(C1)C)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 14.8 g | |
| YIELD: PERCENTYIELD | 73% | |
| YIELD: CALCULATEDPERCENTYIELD | 72.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
